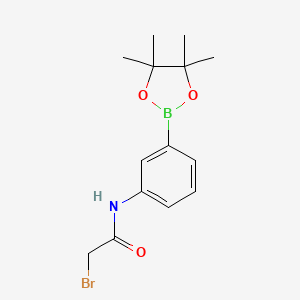
N,N'-biphenyl-4,4'-diylbis(2-chloroacetamide)
概要
説明
N,N’-biphenyl-4,4’-diylbis(2-chloroacetamide) is a chemical compound with the molecular formula C16H14Cl2N2O2. It is known for its unique structure, which consists of a biphenyl core with two chloroacetamide groups attached at the 4,4’ positions. This compound is used in various scientific research applications due to its distinctive chemical properties.
作用機序
Target of Action
The primary target of N,N’-biphenyl-4,4’-diylbis(2-chloroacetamide) is the Glutamate receptor 2 . This receptor is a ligand-gated ion channel in the central nervous system and plays a crucial role in excitatory synaptic transmission .
Mode of Action
It is known to interact with the glutamate receptor 2 . The interaction between the compound and its target may result in changes in the receptor’s function, potentially influencing synaptic transmission .
Biochemical Pathways
Given its target, it is likely that it impacts pathways related to neurotransmission and synaptic plasticity .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target site of action .
Result of Action
Given its target, it is likely that it influences neuronal activity and synaptic transmission .
Action Environment
The action, efficacy, and stability of N,N’-biphenyl-4,4’-diylbis(2-chloroacetamide) can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH and temperature, as well as external factors such as storage conditions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-biphenyl-4,4’-diylbis(2-chloroacetamide) typically involves the reaction of biphenyl-4,4’-diamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of N,N’-biphenyl-4,4’-diylbis(2-chloroacetamide) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: N,N’-biphenyl-4,4’-diylbis(2-chloroacetamide) can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamide groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base, leading to the formation of biphenyl-4,4’-diamine and chloroacetic acid.
Oxidation and Reduction: While less common, the biphenyl core can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Various substituted biphenyl derivatives.
Hydrolysis: Biphenyl-4,4’-diamine and chloroacetic acid.
Oxidation and Reduction: Modified biphenyl structures depending on the specific conditions.
科学的研究の応用
N,N’-biphenyl-4,4’-diylbis(2-chloroacetamide) has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of polymers and other advanced materials.
類似化合物との比較
N,N’-biphenyl-4,4’-diylbis(2-bromoacetamide): Similar structure but with bromine atoms instead of chlorine.
N,N’-biphenyl-4,4’-diylbis(2-iodoacetamide): Similar structure but with iodine atoms instead of chlorine.
N,N’-biphenyl-4,4’-diylbis(2-fluoroacetamide): Similar structure but with fluorine atoms instead of chlorine.
Uniqueness: N,N’-biphenyl-4,4’-diylbis(2-chloroacetamide) is unique due to its specific reactivity profile, which is influenced by the presence of chlorine atoms. This makes it particularly useful in certain chemical reactions where other halogenated derivatives may not be as effective.
特性
IUPAC Name |
2-chloro-N-[4-[4-[(2-chloroacetyl)amino]phenyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2/c17-9-15(21)19-13-5-1-11(2-6-13)12-3-7-14(8-4-12)20-16(22)10-18/h1-8H,9-10H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTYKYTWYJEFJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)NC(=O)CCl)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396434 | |
| Record name | SBB038566 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2653-11-4 | |
| Record name | SBB038566 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Bromothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B3032511.png)




![[3-(1,1-Difluoroethyl)oxetan-3-yl]methanol](/img/structure/B3032520.png)

![5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole](/img/structure/B3032522.png)




